![molecular formula C14H12N2O3 B2580855 Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate CAS No. 1436364-50-9](/img/structure/B2580855.png)
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate” are not available in the current literature.Scientific Research Applications
Biological Activity Studies
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, similar in structure to Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate, have been studied for their biological activities. Notably, a derivative displayed potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and a minimum inhibitory concentration (MIC) of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).
Enzymatic Polymerization
2,5-Bis(hydroxymethyl)furan, a compound structurally related to this compound, has been used as a biobased rigid diol for enzymatic polymerization, yielding novel biobased furan polyesters (Jiang et al., 2014).
Catalytic Synthesis
Methyl 5-bromo-2-furoate, another derivative, has been used in palladium-catalyzed direct arylation of heteroaromatics. This process allows the formation of biheteroaryls in high yields, demonstrating the compound's utility in organic synthesis (Fu et al., 2012).
Biomass-Derived Chemical Production
Research has also focused on the reduction of biomass-derived furanic compounds like 2,5-bis(hydroxymethyl)furan, highlighting the potential of these compounds in producing sustainable chemicals and fuels (Nakagawa et al., 2013).
Neuroinflammation Imaging
A PET radiotracer specific for CSF1R, structurally similar to this compound, has been developed for imaging neuroinflammation, which is significant in various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
properties
IUPAC Name |
methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-14(17)13-8-7-12(19-13)9-16(10-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBZAUHSWOPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)
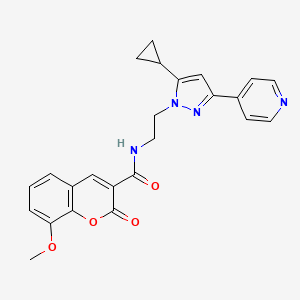
![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)
![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
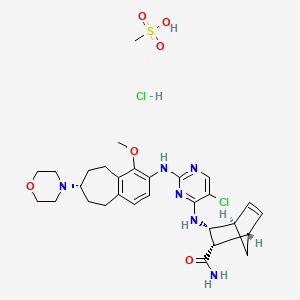
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
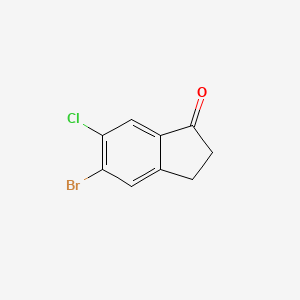
![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)
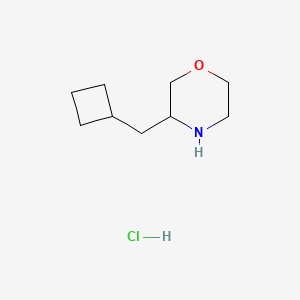
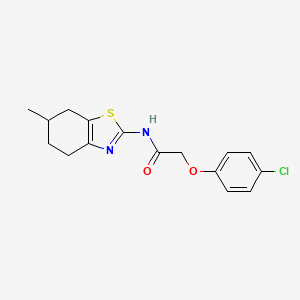
![Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate](/img/structure/B2580795.png)